molecular formula C15H13N3O2S2 B2680171 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 440323-46-6

3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2680171
CAS No.: 440323-46-6
M. Wt: 331.41
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that features a unique fusion of thiazole and quinazoline rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinazolines: Compounds with similar thiazole and quinazoline ring systems.

    Pyrrolidinylcarbonyl derivatives: Compounds featuring the pyrrolidinylcarbonyl group.

Uniqueness

3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13-9-5-1-2-6-10(9)18-12(16-13)11(22-15(18)21)14(20)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEAQOKUMUEULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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